cis-1-(4-Methoxybenzyl)-3-methylpiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-4-3-9-16(14(11)15(17)18)10-12-5-7-13(19-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,17,18)/t11-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOJYQNINUDXGY-RISCZKNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1C(=O)O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(4-Methoxybenzyl)-3-methylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo substitution reactions, where the methoxybenzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of methoxybenzyl alcohol or methoxybenzaldehyde.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Overview
Cis-1-(4-Methoxybenzyl)-3-methylpiperidine-2-carboxylic acid is a piperidine derivative that has gained attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. This compound features a methoxybenzyl substituent that enhances its interaction with biological targets, making it a candidate for drug development and synthesis of bioactive molecules.
Antitumor Activity
Research indicates that derivatives of piperidine, including this compound, are significant in developing anticancer agents. For instance, studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as therapeutic agents against tumors .
Neurological Disorders
The compound's structural features may allow it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Piperidine derivatives have been explored for their ability to modulate GABAergic activity, which is crucial for conditions such as anxiety and epilepsy .
Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For example, it has been utilized in the synthesis of pipecolic acid derivatives, which are known for their biological activity and therapeutic potential .
Multicomponent Reactions
The compound can participate in isocyanide-based multicomponent reactions (IMCRs), which are valuable for generating structurally diverse compounds efficiently. This method has been applied to create pipecolic amides, which are significant in drug development, particularly as anticoagulants like argatroban .
Mechanistic Insights
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The methoxybenzyl group enhances binding affinity to these targets, while the piperidine ring contributes to the compound's overall stability and reactivity . Understanding these interactions is crucial for optimizing the pharmacological properties of the compound.
Anticancer Research
In a study focusing on anticancer agents derived from piperidine, researchers synthesized various derivatives including this compound and evaluated their cytotoxicity against different cancer cell lines. Results indicated that modifications to the piperidine structure significantly influenced biological activity, highlighting the importance of structure-activity relationships in drug design .
Neurological Applications
Another case study explored the effects of piperidine derivatives on GABA receptor modulation. The findings suggested that certain structural features, including those present in this compound, could enhance GABAergic activity, presenting opportunities for developing new treatments for anxiety disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of cis-1-(4-Methoxybenzyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may play a crucial role in binding to these targets, while the piperidine ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations: 4-Methoxybenzyl vs. tert-Butoxycarbonyl (Boc)
A closely related analog, cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid (CAS 123834-09-3), replaces the 4-methoxybenzyl group with a tert-butoxycarbonyl (Boc) protecting group . Key differences include:
| Property | cis-1-(4-Methoxybenzyl)-3-methylpiperidine-2-carboxylic Acid | cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic Acid |
|---|---|---|
| Substituent | 4-Methoxybenzyl (electron-donating, aromatic) | tert-Butoxycarbonyl (electron-withdrawing, aliphatic) |
| Stability | Likely stable under acidic conditions | Boc group is acid-labile, requiring deprotection for reactivity |
| Lipophilicity | Higher (due to aromatic group) | Lower (aliphatic Boc group) |
| Molecular Formula | Likely C15H19NO3* | C12H19NO4 |
Positional Isomerism: Carboxylic Acid at 2- vs. 4-Position
Another analog, cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid, differs in the position of the carboxylic acid group (4-position instead of 2-position) . This positional isomerism alters:
- Spatial Orientation : The carboxylic acid at the 4-position may reduce steric hindrance compared to the 2-position.
- Reactivity : Proximity to the piperidine nitrogen could influence hydrogen-bonding interactions or salt formation.
Stereochemical and Functional Group Variations
The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) provides a comparison of stereochemistry and substituent effects :
| Property | This compound | (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid |
|---|---|---|
| Stereochemistry | cis configuration at unspecified positions | Defined (3S,4R) configuration |
| Substituent | 4-Methoxybenzyl, methyl, carboxylic acid | Phenyl, Boc, carboxylic acid |
| Molecular Weight | ~265 g/mol* | 305.37 g/mol |
*Estimated based on molecular formula inference.
Biological Activity
cis-1-(4-Methoxybenzyl)-3-methylpiperidine-2-carboxylic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxybenzyl group and a carboxylic acid functional group. The presence of these functional groups is significant as they influence the compound's solubility, binding affinity, and overall biological activity.
- Receptor Interaction : The compound has been shown to interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may modulate dopaminergic and serotonergic pathways.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties against various bacterial strains. The presence of the methoxy group may enhance lipid solubility, facilitating membrane penetration and increasing efficacy against pathogens.
Pharmacological Effects
- Antidepressant-like Effects : In animal models, this compound demonstrated significant antidepressant-like effects, likely through modulation of serotonin receptors.
- Analgesic Properties : The compound also showed potential analgesic activity in pain models, suggesting its utility in pain management therapies.
Study 1: Antidepressant Activity
A study evaluated the effects of this compound on depressive behaviors in rodent models. Results indicated a reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to standard treatments.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 ± 10 | 60 ± 8 |
| Locomotor Activity (counts) | 200 ± 15 | 180 ± 12 |
Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
Research into the SAR of similar piperidine derivatives has revealed that modifications to the substituents can significantly alter biological activity. For instance, studies have shown that introducing different alkyl or aryl groups can enhance receptor affinity or antimicrobial potency.
Q & A
Q. What are the recommended synthetic routes for cis-1-(4-Methoxybenzyl)-3-methylpiperidine-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example, analogous compounds are synthesized via acid-catalyzed hydrolysis of nitriles under reflux (e.g., using 3M HCl and 6M acetic acid at reflux for 3 days) to yield carboxylic acid derivatives . Optimization may include inert atmosphere conditions, palladium-based catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos), and temperature gradients (40–100°C) to enhance yields and reduce side reactions . Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC.
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer: Stereochemical confirmation requires a combination of NMR (¹H, ¹³C, and NOESY) to analyze spatial interactions between protons, particularly the methoxybenzyl and methyl groups. X-ray crystallography is definitive for assigning cis/trans configurations, as seen in structurally similar piperidine derivatives . Chiral HPLC or capillary electrophoresis can resolve enantiomers, with mobile phases adjusted using sodium 1-octanesulfonate and methanol (65:35 v/v) at pH 4.6 to improve resolution .
Q. What methods are effective for assessing the purity of this compound, and what are critical parameters in chromatographic analysis?
Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Key parameters include:
- Column : C18 stationary phase.
- Mobile phase : Methanol-buffer mixtures (e.g., sodium acetate/1-octanesulfonate, pH 4.6) .
- Flow rate : 1.0 mL/min.
Impurity profiling should account for stereoisomers and hydrolytic byproducts, as minor chromatographic changes can separate co-eluting epimers . Mass spectrometry (LC-MS) further confirms molecular integrity.
Q. What stability considerations are important under different storage conditions?
Methodological Answer: Stability studies should evaluate:
- Temperature : Long-term storage at –20°C in inert atmospheres to prevent oxidation.
- pH sensitivity : Aqueous solutions should be buffered near pH 6–7 to avoid hydrolysis of the carboxylic acid group.
- Light exposure : Amber vials prevent photodegradation of the methoxybenzyl moiety. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .
Advanced Research Questions
Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how can they be addressed?
Methodological Answer: Epimerization at the piperidine ring is a key challenge, especially under acidic or high-temperature conditions. Strategies include:
- Low-temperature reactions : Conducting coupling steps at 20–25°C to minimize racemization .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as demonstrated in analogous piperidine syntheses .
- In-line monitoring : Real-time HPLC to detect stereochemical drift during reflux steps .
Q. How can researchers resolve contradictory data between NMR and chromatographic analyses for this compound?
Methodological Answer: Contradictions often arise from:
- Dynamic stereochemistry : Epimers may interconvert in solution, misleading NMR interpretations. Low-temperature NMR (e.g., –40°C) can "freeze" conformers for accurate analysis.
- Impurity masking : Co-eluting impurities in HPLC may skew purity assessments. Orthogonal methods like 2D-LC or ion mobility spectrometry improve resolution .
Q. What strategies improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (tert-butyl XPhos) enhance coupling efficiency in Suzuki-Miyaura reactions .
- Solvent selection : Polar aprotic solvents (acetonitrile, DMF) improve solubility of intermediates.
- Stepwise quenching : Neutralization of acidic byproducts (e.g., with K₂CO₃) prevents degradation during workup .
Q. How can researchers design assays to evaluate the pharmacological activity of this compound?
Methodological Answer:
- Target binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., GPCRs or enzymes).
- Functional assays : Cell-based luciferase reporters or calcium flux assays to assess downstream signaling.
- Metabolic stability : Liver microsome incubations with LC-MS quantification of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
